

UPGL00004 Demonstrates Superior Microsomal Stability Compared to Other GAC Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UPGL00004

Cat. No.: B611595

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[City, State] – November 8, 2025 – Preclinical data indicates that **UPGL00004**, a novel allosteric inhibitor of glutaminase C (GAC), exhibits enhanced metabolic stability in liver microsomes when compared to other known GAC inhibitors, including Telaglenastat (CB-839) and BPTES. This superior stability suggests a potentially improved pharmacokinetic profile, a critical attribute for therapeutic candidates in oncology.

GAC is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy. However, the development of GAC inhibitors has been challenging, with early compounds like BPTES demonstrating poor metabolic stability. While Telaglenastat (CB-839) showed improvement and has advanced to clinical trials, the search for compounds with even better drug-like properties continues.

A 2018 study by Ramachandran and colleagues highlighted that a series of BPTES analogs, including **UPGL00004**, were designed to have improved physicochemical properties. A key finding from this research was the "improved microsomal stability relative to CB-839 and BPTES" exhibited by these novel compounds. While specific quantitative data for **UPGL00004**'s half-life and intrinsic clearance in microsomal stability assays is not yet publicly available, this qualitative superiority points to a significant advancement in the development of GAC inhibitors.

Comparative Microsomal Stability of GAC Inhibitors

The metabolic stability of a drug candidate is a crucial factor in determining its bioavailability and dosing regimen. The table below summarizes the available information on the microsomal stability of **UPGL00004** and other prominent GAC inhibitors.

Compound	Microsomal Stability (Qualitative)	Half-life ($t_{1/2}$)	Intrinsic Clearance (CL _{int})
UPGL00004	Improved stability compared to CB-839 and BPTES	Data not publicly available	Data not publicly available
Telaglenastat (CB-839)	Good	Data not publicly available	Data not publicly available
BPTES	Poor	Data not publicly available	Data not publicly available

Note: While quantitative data from head-to-head studies is not available in the public domain, the qualitative comparisons are based on published research findings.

Experimental Protocols

The determination of microsomal stability is a standard in vitro assay in drug discovery and development. The following is a detailed methodology for a typical liver microsomal stability assay.

Objective:

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

- Test compound (e.g., **UPGL00004**)
- Pooled liver microsomes (human, rat, or mouse)

- NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Internal standard for analytical quantification
- LC-MS/MS system for analysis

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
 - Thaw the pooled liver microsomes on ice.
- Incubation:
 - In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution.
 - Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate the reaction mixture at 37°C with gentle shaking.
- Time-Point Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is removed.

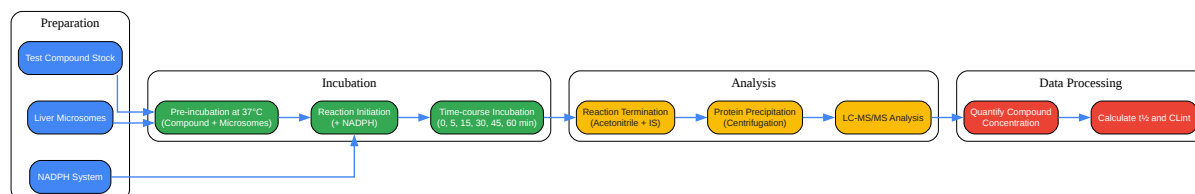
- The reaction is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing:
 - Centrifuge the terminated reaction samples to precipitate the microsomal proteins.
 - Transfer the supernatant to a new tube or plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

- The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point.
- The natural logarithm of the percent remaining is plotted against time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- The in vitro half-life ($t_{1/2}$) is calculated using the formula: $t_{1/2} = 0.693 / k$.
- The intrinsic clearance (CL_{int}) is calculated using the formula: CL_{int} (μL/min/mg protein) = $(0.693 / t_{1/2}) \times (\text{incubation volume} / \text{microsomal protein concentration})$.

Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical microsomal stability assay.

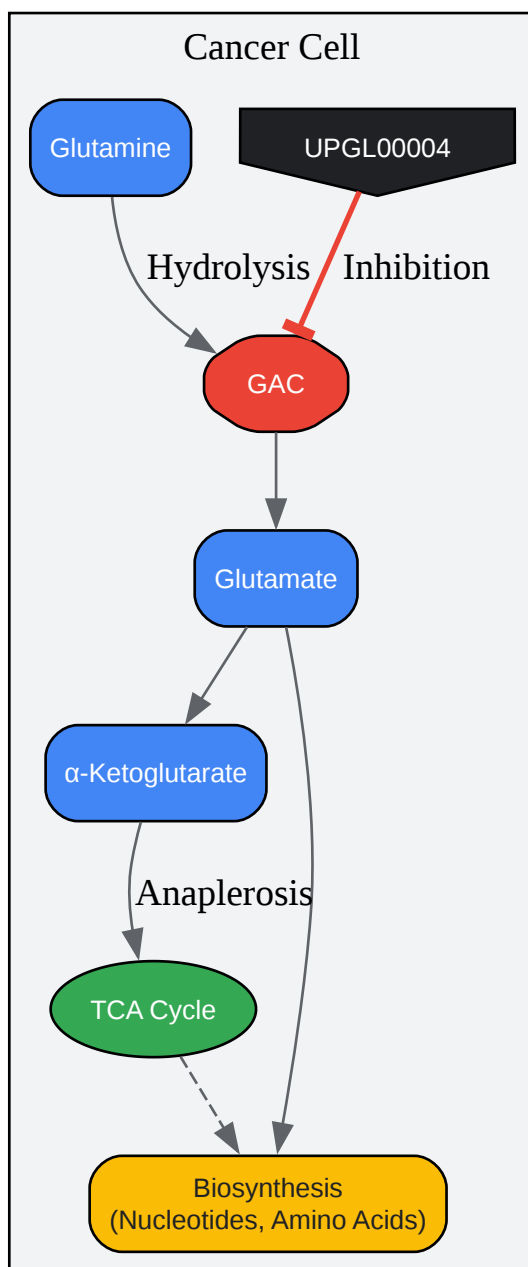


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Caption: Workflow of a typical in vitro microsomal stability assay.

Signaling Pathway Context: GAC in Cancer Metabolism

Glutaminase C plays a critical role in the metabolic reprogramming of cancer cells, a phenomenon often referred to as "glutamine addiction." The following diagram illustrates the central role of GAC in providing fuel for the TCA cycle and building blocks for cellular proliferation.



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Caption: Role of GAC in cancer cell metabolism and its inhibition.

The enhanced microsomal stability of **UPGL00004** represents a promising development in the quest for effective GAC-targeted cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com